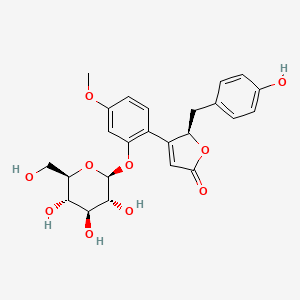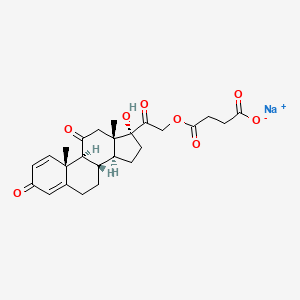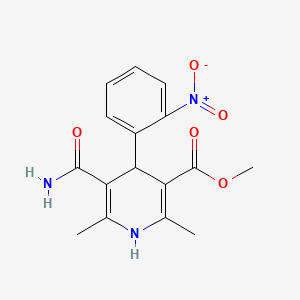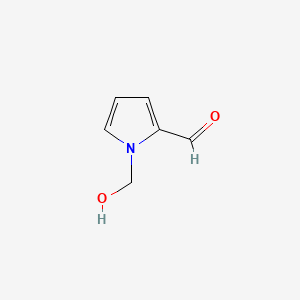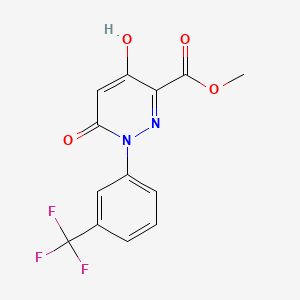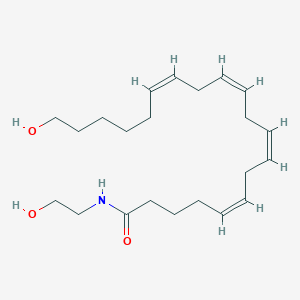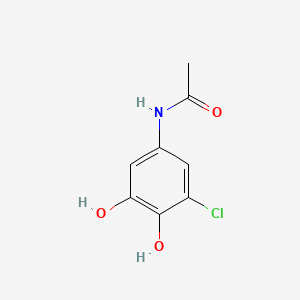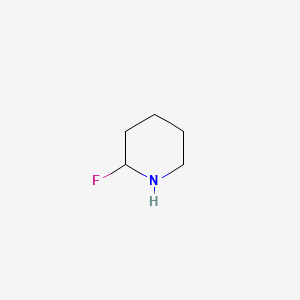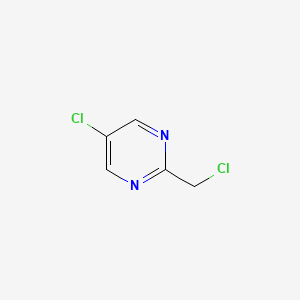
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is an organic compound with the molecular formula C9H8O6 It is a derivative of benzenedicarboxylic acid, characterized by the presence of hydroxyl and methoxy groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid typically involves the esterification of 2-hydroxy-4-methoxybenzoic acid followed by hydrolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using suitable catalysts and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzenedicarboxylic acids depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, signaling pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyterephthalic Acid: Similar structure but with hydroxyl groups at different positions.
2,5-Dihydroxyterephthalic Acid: Contains two hydroxyl groups on the benzene ring.
Terephthalic Acid: Lacks hydroxyl and methoxy groups, used primarily in polymer production.
Uniqueness
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
1202796-52-8 |
|---|---|
Formule moléculaire |
C9H8O6 |
Poids moléculaire |
212.157 |
Nom IUPAC |
2-hydroxy-4-methoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H8O6/c1-15-5-3-2-4(8(11)12)7(10)6(5)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
PTOYQUWBFGYVJY-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


